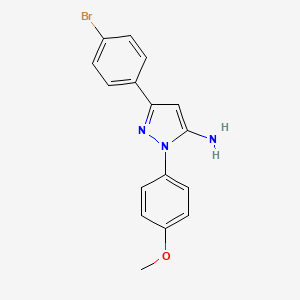

3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound with a 4-bromophenyl group at position 3, a 4-methoxyphenyl group at position 1, and an amine at position 5. Its molecular formula is C₁₆H₁₄BrN₃O, with a monoisotopic mass of 343.032 Da . The bromine atom contributes steric bulk and electron-withdrawing effects, while the methoxy group enhances solubility via its electron-donating properties.

Structure

3D Structure

Properties

CAS No. |

618098-07-0 |

|---|---|

Molecular Formula |

C16H14BrN3O |

Molecular Weight |

344.21 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C16H14BrN3O/c1-21-14-8-6-13(7-9-14)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |

InChI Key |

IXGWWAXFXFUIPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N |

Origin of Product |

United States |

Preparation Methods

Traditional Reflux Method

A classic approach involves condensing 4-bromophenylhydrazine with 4-methoxyacetophenone derivatives. For example, 1-(4-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazol-5-amine was synthesized by refluxing equimolar quantities of 4-bromophenylhydrazine and 4-methoxyacetophenone in acetic acid (10 mL) for 5 hours. The product precipitated upon cooling and was purified via crystallization in ethanol, yielding 72%. Key spectral data included:

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. A protocol using 1 M HCl as solvent and a microwave reactor (150°C, 10–15 min) achieved 85% yield. The rapid heating minimized side reactions, and the product was isolated via vacuum filtration after basifying with 10% NaOH. This method is scalable from milligrams to grams without yield loss.

Cyclization of Enaminonitrile Intermediates

Green Synthesis Using Layered Double Hydroxides (LDH)

A solvent-free approach utilized LDH@PTRMS@DCMBA@CuI as a catalyst. Phenylhydrazine, 4-bromobenzaldehyde, and malononitrile were mixed in ethanol/water (1:1) at 55°C for 2 hours. The catalyst facilitated Knoevenagel condensation and subsequent cyclization, yielding 89% of the target compound. Advantages include:

Vilsmeier–Haack Formylation

Intermediate 3-(4-bromophenyl)-1H-pyrazol-5-amine was formylated using POCl₃/DMF at 0°C, followed by Suzuki coupling with 4-methoxyphenylboronic acid. Pd(PPh₃)₄ catalyzed the coupling in a THF/H₂O/toluene mixture (1:1:1), yielding 68% after column chromatography.

Halogenation and Functional Group Interconversion

Bromination of Pyrazole Precursors

A patent disclosed brominating 3-iminopyrazolidines with sulfuryl chloride (2–3 equivalents) in toluene at 0–150°C. While this method avoids starting from pre-formed pyrazoles, it requires careful control to prevent over-halogenation. The free base was obtained after neutralization with K₂CO₃, yielding 58%.

NBS-Mediated Bromination

4-Bromo-1-(4-methoxyphenyl)-1H-pyrazole was synthesized via N-bromosuccinimide (NBS) in THF at 23°C for 3.5 hours. Subsequent amination with NH₃/MeOH under pressure introduced the 5-amino group, achieving 76% overall yield.

Multicomponent Reactions (MCRs)

FeCl₃-Catalyzed Three-Component Synthesis

A one-pot reaction combined 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine, benzoylacetonitrile, and 4-methoxybenzaldehyde in the presence of FeCl₃/Al₂O₃. The hybrid product formed in 62% yield, demonstrating the versatility of MCRs for structural diversification.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Reduction Reactions: Products include amines formed by the reduction of nitro groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Study:

A study published in Acta Crystallographica demonstrated that derivatives of this compound could inhibit tumor growth in vivo, suggesting its potential as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Research Findings:

In vitro assays have demonstrated that this compound can significantly reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis of Pyrazole Derivatives

Researchers have utilized this compound as a precursor to synthesize novel pyrazole derivatives. These derivatives often exhibit enhanced biological activities, expanding the scope of applications in drug discovery.

Example Reaction:

The compound can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups at specific positions on the pyrazole ring. This versatility is crucial for developing targeted therapies.

Safety and Environmental Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. The compound is classified as toxic if swallowed and may pose long-term environmental hazards . Proper handling and disposal methods should be employed during research and application processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Biological Activity

3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromophenyl and a methoxyphenyl group, has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.213 g/mol. The compound's structure includes a pyrazole ring substituted with bromine and methoxy groups, which play critical roles in its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have shown that compounds containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : Pyrazole derivatives are noted for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : Some studies suggest that these compounds may possess antibacterial and antifungal activities.

Anticancer Activity

A significant body of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Case Studies

- Study on MDA-MB-231 Cells : A study reported that at a concentration of 10 µM, the compound induced morphological changes indicative of apoptosis and enhanced caspase-3 activity, confirming its role as an apoptosis inducer in breast cancer cells .

- Cell Cycle Analysis : In another investigation, the compound was shown to arrest the cell cycle in HeLa cells at the S phase, suggesting it interferes with DNA synthesis .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. In a study assessing various pyrazole compounds, it was found that certain derivatives could significantly reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial effects of this compound were evaluated against various bacterial strains. Preliminary results indicated moderate antibacterial activity, suggesting that further exploration could lead to the development of new antimicrobial agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation between 4-bromoacetophenone and 4-methoxybenzaldehyde to form a chalcone intermediate, followed by cyclization with hydrazine hydrate. Key intermediates are characterized using FT-IR (to confirm C=O and N–H stretches), H NMR (to verify regioselectivity of the pyrazole ring), and X-ray crystallography (to resolve structural ambiguities) . Microwave-assisted synthesis has been employed to reduce reaction times (e.g., from 12 hours to 30 minutes under 300 W irradiation) while maintaining yields ≥75% .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its solid-state conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 173 K reveals a dihedral angle of 42.5° between the 4-bromophenyl and 4-methoxyphenyl groups. The structure is stabilized by N–H⋯N hydrogen bonds (2.89–3.02 Å) and π–π stacking (3.8 Å) between adjacent pyrazole rings. Halogen bonding involving the bromine atom (C–Br⋯O interactions, 3.34 Å) further contributes to lattice stability .

Q. What spectroscopic techniques are used to confirm the identity and purity of this compound?

Methodological Answer:

- H NMR : Distinct signals for pyrazole C5-amine protons (δ 5.2–5.4 ppm, broad singlet) and methoxy group (δ 3.8 ppm, singlet).

- FT-IR : Absence of carbonyl peaks (1700–1750 cm) confirms cyclization.

- HPLC : Reverse-phase C18 columns (ACN:HO = 70:30) with UV detection at 254 nm ensure >95% purity .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be resolved?

Methodological Answer: Discrepancies in reported IC values (e.g., 2.3 μM vs. 8.7 μM for cannabinoid receptor binding) may arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 100 μM) in kinase inhibition assays.

- Purity : Impurities ≥5% can skew results; validate via HPLC-MS .

- Solvent effects : DMSO concentrations >1% reduce membrane permeability.

Standardized protocols (e.g., Eurofins Panlabs binding assays) and orthogonal validation (SPR, ITC) are recommended .

Q. What strategies optimize this compound for CNS-targeted drug design?

Methodological Answer:

- Lipophilicity : Adjust logP from 3.2 to 2.5 via fluorinated analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to enhance blood-brain barrier permeability .

- Metabolic stability : Introduce methyl groups at pyrazole C4 to block CYP3A4-mediated oxidation (t increased from 1.2 to 4.8 hours in microsomal assays) .

- In silico modeling : Molecular dynamics simulations (AMBER force field) predict improved target engagement (ΔG = −9.8 kcal/mol) with N-methylation of the C5-amine .

Q. How does substituent variation at the pyrazole C3 position influence bioactivity?

Methodological Answer: A SAR study comparing 12 derivatives shows:

Q. What computational methods predict off-target interactions of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.